molecular formula C25H22N6O2S B11397006 4-[4-(4-ethoxyphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine

4-[4-(4-ethoxyphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B11397006
M. Wt: 470.5 g/mol
InChI Key: YJNYWOIZJDGZCY-UHFFFAOYSA-N
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Description

4-[4-(4-Ethoxyphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique combination of functional groups, including an ethoxyphenyl group, a methylphenyl oxadiazole, a sulfanyl group, and a triazole ring attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-ethoxyphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine typically involves multiple steps:

  • Formation of the 1,2,4-Oxadiazole Ring: : This can be achieved by reacting 2-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form the corresponding amidoxime. The amidoxime is then cyclized with a suitable carboxylic acid derivative to form the 1,2,4-oxadiazole ring.

  • Synthesis of the Triazole Ring: : The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a suitable nitrile or carboxylic acid derivative under acidic or basic conditions.

  • Coupling Reactions: : The oxadiazole and triazole intermediates are then coupled using a sulfanyl linker. This step often involves the use of a thiol reagent and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

  • Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole or triazole rings, potentially leading to ring opening or hydrogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the oxadiazole and triazole rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential bioactivity can be investigated. Its structural similarity to known bioactive molecules suggests it may exhibit antimicrobial, anticancer, or enzyme inhibitory properties.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its diverse functional groups may interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-[4-(4-ethoxyphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine exerts its effects would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole and oxadiazole rings can form hydrogen bonds and π-π interactions, while the sulfanyl group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[4-(4-ethoxyphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of both triazole and oxadiazole rings, along with the sulfanyl linker, makes it distinct from other similar compounds.

Properties

Molecular Formula

C25H22N6O2S

Molecular Weight

470.5 g/mol

IUPAC Name

5-[[4-(4-ethoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C25H22N6O2S/c1-3-32-20-10-8-19(9-11-20)31-24(18-12-14-26-15-13-18)28-29-25(31)34-16-22-27-23(30-33-22)21-7-5-4-6-17(21)2/h4-15H,3,16H2,1-2H3

InChI Key

YJNYWOIZJDGZCY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC=CC=C4C)C5=CC=NC=C5

Origin of Product

United States

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